7-Isopentenyloxy-gamma-fagarine
Description
Isolation from Species within the Rutaceae Family
The Rutaceae family, commonly known as the rue or citrus family, is a rich source of diverse secondary metabolites, including a wide array of alkaloids. Among these, 7-Isopentenyloxy-gamma-fagarine has been identified in several genera.
Research has confirmed the isolation of 7-O-isopentenyl-γ-fagarine from Peltostigma guatemalense. immunomart.com This finding highlights the species as a natural source of this particular furoquinoline alkaloid.
While Choisya ternata, a member of the Rutaceae family, is known to produce various alkaloids, specific documentation detailing the isolation of this compound from this particular species was not found in the reviewed literature.
Studies on the chemical constituents of Ertela trifolia, also known by its synonym Monnieria trifolia, have led to the successful isolation of 7-isopentenyloxy-γ-fagarine from its aerial parts. nih.gov This discovery contributes to the chemotaxonomic understanding of the genus Ertela.
The genus Haplophyllum is a known producer of furoquinoline alkaloids. While specific studies directly confirming the isolation of this compound from Haplophyllum canaliculatum Boiss. were not identified in the scope of this review, the presence of this compound in other species of the same genus suggests it may also be a constituent of this plant.
Scientific investigations of Haplophyllum perforatum have resulted in the identification and isolation of this compound. documentsdelivered.com This underscores the importance of the Haplophyllum genus as a source of this alkaloid.
Ptelea aptera, another species belonging to the Rutaceae family, has been studied for its chemical composition. However, the available literature reviewed does not specifically mention the isolation of this compound from this plant.
Botanical Sources of this compound
| Plant Species | Family | Confirmation of Isolation |
| Peltostigma guatemalense | Rutaceae | Yes immunomart.com |
| Choisya ternata | Rutaceae | Not specified in reviewed literature |
| Ertela trifolia (Syn. Monnieria trifolia) | Rutaceae | Yes nih.gov |
| Haplophyllum canaliculatum Boiss. | Rutaceae | Not specified in reviewed literature |
| Haplophyllum perforatum | Rutaceae | Yes documentsdelivered.com |
| Ptelea aptera | Rutaceae | Not specified in reviewed literature |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,8-dimethoxy-7-(3-methylbut-2-enoxy)furo[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11(2)7-9-22-14-6-5-12-15(17(14)21-4)19-18-13(8-10-23-18)16(12)20-3/h5-8,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMHXTACMCBNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Botanical Sources of 7 Isopentenyloxy Gamma Fagarine
Methodologies for Isolation and Characterization in Natural Extracts
The process of isolating and identifying 7-Isopentenyloxy-gamma-fagarine from its natural botanical sources involves a series of sophisticated extraction and analytical techniques. These methods are designed to separate the target compound from the complex mixture of phytochemicals present in the plant material and to elucidate its precise chemical structure.
The general workflow for the isolation of alkaloids from plant matter, such as from the Haplophyllum species, typically begins with the extraction of the dried and powdered plant material. researchgate.net Solvents like methanol (B129727) or dichloromethane (B109758) are commonly employed for this initial extraction step. researchgate.net The resulting crude extract contains a wide range of compounds and requires further purification.
Subsequent separation and purification are achieved through various chromatographic techniques. Column chromatography is a fundamental method used to fractionate the crude extract based on the differential adsorption of its components to a stationary phase. Further refinement of the fractions is often carried out using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Once a pure sample of the compound is obtained, its structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.
Key Spectroscopic Techniques for Characterization:
Mass Spectrometry (MS): This technique is used to determine the molecular weight and molecular formula of the compound. Analysis of the fragmentation pattern can provide valuable clues about the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl groups, ethers, and aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can help to identify the chromophoric system.
Biosynthetic Pathways and Metabolic Studies of 7 Isopentenyloxy Gamma Fagarine
Proposed Biosynthetic Routes for Furoquinoline Alkaloids
The biosynthesis of furoquinoline alkaloids, including 7-isopentenyloxy-gamma-fagarine, commences with anthranilic acid, a key aromatic amino acid precursor. nih.gov The formation of the fundamental quinoline (B57606) ring structure is believed to occur through the condensation of anthranilic acid with either acetic acid, potentially involving their coenzyme-A derivatives, or a derivative of cinnamic acid. nih.gov Following the establishment of the quinoline core, the biosynthesis proceeds to the formation of the furan (B31954) ring, which is derived from isoprenoid-substituted compounds. nih.gov
A pivotal intermediate in this pathway is 2,4-dihydroxyquinoline. A dimethylallyl group is subsequently attached to the C-3 position of this intermediate. nih.gov It has been postulated that this dimethylallyl group might initially attach to the oxygen at the C-4 position before migrating to the C-3 position. nih.gov Further enzymatic modifications, including hydroxylations and methylations, lead to the formation of various furoquinoline alkaloid scaffolds.
Enzymatic Transformations in Biosynthesis: Role of Oxygenases and Other Oxygen-Atom-Transfer Enzymes
Oxygenases, a diverse class of enzymes that catalyze the incorporation of oxygen atoms into their substrates, play a critical role in the structural diversification of natural products, including furoquinoline alkaloids. These enzymes are known to be involved in various reactions such as hydroxylations, epoxidations, and the formation of cyclic ethers. nih.gov
While the specific oxygenases involved in the biosynthesis of this compound have not been definitively identified, their involvement is highly probable in steps such as the hydroxylation of the furoquinoline core, which is a prerequisite for subsequent O-prenylation. Plant-derived oxygenases, including cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases, are the likely candidates for these transformations. nih.gov These enzymes are known for their ability to catalyze regio- and stereoselective oxidations of complex organic molecules, which is essential for creating the precise chemical architecture of this compound.
Prenylation Reactions in the Formation of this compound
A key step in the biosynthesis of this compound is the attachment of an isopentenyloxy side chain to the furoquinoline scaffold. This reaction is catalyzed by a class of enzymes known as prenyltransferases. numberanalytics.comnih.gov Prenyltransferases facilitate the transfer of an isoprenoid moiety, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to an acceptor molecule. numberanalytics.com
In the case of this compound, it is hypothesized that a specific O-prenyltransferase catalyzes the attachment of an isopentenyl group (derived from DMAPP) to the hydroxyl group at the 7-position of a γ-fagarine precursor. This type of reaction, known as O-prenylation, is a common modification in the biosynthesis of natural products and significantly contributes to their structural diversity and biological activity. numberanalytics.comresearchgate.net The enzyme responsible for this specific transformation would likely exhibit high substrate specificity for both the γ-fagarine core and the isoprenoid donor.
Precursor Incorporation Studies in Furoquinoline Alkaloid Biosynthesis
Precursor incorporation studies using isotopically labeled compounds have been instrumental in elucidating the biosynthetic pathways of many natural products. In the context of furoquinoline alkaloids, such studies have provided crucial insights. For instance, feeding experiments with 14C-labelled compounds in cell suspension cultures of Ruta graveolens have demonstrated that dictamnine (B190991) serves as a natural precursor to γ-fagarine (8-methoxydictamnine). This finding establishes a key step in the biosynthetic sequence leading towards more complex furoquinoline alkaloids.
While direct precursor incorporation studies specifically tracing the final step to this compound are not extensively documented in the available literature, the established role of γ-fagarine as a downstream product of dictamnine strongly suggests that it is the likely immediate precursor that undergoes O-prenylation at the 7-position to yield the final compound.
| Labeled Precursor | Organism/System | Finding |
| 14C-Dictamnine | Ruta graveolens cell cultures | Demonstrated to be a natural precursor of γ-fagarine. |
Insights into Endogenous Biotransformation and Metabolic Fate
The endogenous biotransformation and metabolic fate of this compound are not yet fully understood. However, general metabolic pathways for furoquinoline alkaloids have been investigated. Furoquinoline alkaloids can be metabolized by cytochrome P450 and flavin-containing monooxygenase systems, which can lead to the formation of mutagenic metabolites. mdpi.com
Further research is needed to elucidate the specific metabolic pathways of this compound within the producing organisms and in other biological systems. Understanding its metabolism is crucial for a complete toxicological and pharmacological assessment. nih.govmdpi.com The exploration of its biotransformation could also reveal novel derivatives with potentially enhanced or modified biological activities. mdpi.com
Chemical Synthesis and Derivatization Strategies for 7 Isopentenyloxy Gamma Fagarine
Utilization of 7-Isopentenyloxy-gamma-fagarine as a Precursor in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This compound is a key starting material for the asymmetric synthesis of several important furoquinoline alkaloids, including evoxine (B1671825), anhydroevoxine, and evodine (B150146).
Asymmetric Synthesis of Enantiopure Evoxine
The asymmetric synthesis of enantiopure evoxine from this compound can be strategically achieved through the introduction of a chiral diol functionality onto the furan (B31954) ring. A plausible and effective method for this transformation is the Sharpless Asymmetric Dihydroxylation. clockss.orgmdpi.comnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to stereoselectively create vicinal diols from an alkene.
The proposed synthetic route would involve the selective epoxidation of the furan ring of this compound, followed by a ring-opening to form a diol. However, a more direct approach is the dihydroxylation of the double bond within the furan ring. The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) dictates which enantiomer of the diol is preferentially formed, thus leading to the desired enantiopure evoxine. youtube.com
Table 1: Proposed Key Steps for Asymmetric Synthesis of Evoxine
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), K₃[Fe(CN)₆], (DHQ)₂PHAL or (DHQD)₂PHAL, K₂CO₃, t-BuOH/H₂O | Introduction of a chiral diol to the furan ring |
| 2 | Cyclization (if necessary) | Acid or base catalysis | Formation of the final evoxine structure |
Asymmetric Synthesis of Enantiopure Anhydroevoxine
Anhydroevoxine can be synthesized from the enantiopure evoxine obtained in the previous step. The synthesis involves the dehydration of the diol functionality in evoxine. This can typically be achieved by treatment with an acid catalyst, which promotes the elimination of a water molecule to form the corresponding alkene within the dihydrofuran ring system. The stereochemistry of the starting evoxine dictates the stereochemistry of the resulting anhydroevoxine.
Asymmetric Synthesis of Enantiopure Evodine
The asymmetric synthesis of enantiopure evodine from this compound can be approached through biocatalytic methods. nih.gov Enzymatic resolutions, particularly using lipases, have proven to be powerful tools for the separation of racemic mixtures. nih.govunipd.itrsc.org
A potential strategy involves the chemical synthesis of a racemic mixture of a suitable precursor to evodine from this compound. This precursor could then be subjected to an enzymatic kinetic resolution. For instance, a racemic alcohol intermediate could be selectively acylated by a lipase (B570770), leaving one enantiomer unreacted and in high enantiomeric excess. mdpi.com This resolved intermediate can then be converted to enantiopure evodine through subsequent chemical transformations.
Table 2: Potential Biocatalytic Approach for Enantiopure Evodine
| Step | Reaction | Key Enzyme/Catalyst | Principle |
| 1 | Synthesis of Racemic Precursor | Standard organic synthesis methods | Creation of a chiral center |
| 2 | Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) | Selective acylation of one enantiomer |
| 3 | Separation and Conversion | Chromatographic separation followed by chemical synthesis | Isolation of the desired enantiomer and conversion to evodine |
Strategies for the Total Synthesis of Furoquinoline Alkaloids
The total synthesis of furoquinoline alkaloids is a well-established field, with various strategies developed to construct the core heterocyclic system. researchgate.net These methods often involve the construction of the quinoline (B57606) ring followed by the annulation of the furan ring. nih.gov
A common approach starts with substituted anilines which are used to build the quinoline core through reactions like the Conrad-Limpach or Knorr quinoline synthesis. Once the quinoline skeleton is in place, the furan ring is typically formed by introducing a suitable side chain at the C-3 position, which then undergoes cyclization. The isopentenyloxy group of this compound can be introduced at a later stage of the synthesis through etherification of a corresponding hydroxylated furoquinoline alkaloid.
Rational Design and Synthesis of Novel Derivatives for Enhanced Biological Activity
The furoquinoline alkaloid scaffold is a promising template for the development of new therapeutic agents due to its diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. nih.govnih.govmdpi.comnih.gov Rational drug design strategies can be employed to modify the structure of this compound to enhance its potency and selectivity for specific biological targets. nih.govmdpi.commdpi.com
Structure-activity relationship (SAR) studies on related furoquinoline alkaloids have provided insights into the structural features that are crucial for their biological effects. For instance, modifications to the substituents on the aromatic ring and the furan ring can significantly impact activity.
Table 3: Examples of Rational Design Strategies for Furoquinoline Derivatives
| Modification Strategy | Target Biological Activity | Rationale |
| Introduction of electron-withdrawing or -donating groups on the quinoline ring | Enhanced Cytotoxicity | Modulate the electronic properties of the molecule to improve interaction with biological targets. |
| Variation of the ether-linked side chain at C-7 | Improved Anti-inflammatory Activity | Optimize lipophilicity and steric interactions with the active site of inflammatory enzymes. nih.gov |
| Synthesis of dimeric furoquinoline alkaloids | Novel Bioactivities | Exploration of new chemical space and potential for multivalent interactions with biological targets. |
By systematically synthesizing and screening a library of derivatives based on the this compound scaffold, it is possible to identify new compounds with improved therapeutic profiles.
Pharmacological and Biological Activities of 7 Isopentenyloxy Gamma Fagarine
Cytotoxic and Antitumor Activities
Bioassay-guided fractionation of Haplophyllum canaliculatum led to the isolation of 7-Isopentenyloxy-gamma-fagarine, a quinoline (B57606) alkaloid. nih.gov Subsequent evaluations of its antitumor activity across a panel of human cancer cell lines have demonstrated its potential as a cytotoxic agent. nih.gov The compound's efficacy has been noted against lymphoma, leukemia, and breast cancer cell lines, with further investigation into its effects on multidrug-resistant cells and its mechanisms of action. nih.govtargetmol.com
Efficacy against Lymphoma Cell Lines (Raji)
This compound has exhibited very high cytotoxicity against the Raji cell line, which is derived from a human Burkitt's lymphoma. nih.govatcc.orgcytion.com Research has determined its half-maximal inhibitory concentration (IC₅₀), a measure of its potency, to be 1.5 µg/mL against Raji cells. nih.gov This indicates a potent ability to inhibit the growth of this type of lymphoma cell in vitro.
Efficacy against Leukemia Cell Lines (Jurkat, HL-60, KG-1a)
The compound's cytotoxic effects extend to various leukemia cell lines. It demonstrated very high cytotoxicity against the Jurkat cell line, an acute lymphoblastic leukemia line, with an IC₅₀ value of 3.6 µg/mL. nih.gov While its activity was also tested against the HL-60 (promyelocytic leukemia) and KG-1a (myelomonocytic leukemia) cell lines, the cytotoxicity was found to be moderate to low against KG-1a cells. nih.govriken.jp
Efficacy against Breast Cancer Cell Lines (MCF-7)
In studies involving breast cancer, this compound was found to be highly cytotoxic against the MCF-7 cell line. nih.govtargetmol.comcaltagmedsystems.co.uk The MCF-7 line, an estrogen receptor-positive line derived from a metastatic breast adenocarcinoma, showed susceptibility to the compound with an IC₅₀ value of 15.5 µg/mL. nih.govnih.gov
Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Cytotoxicity Level |
| Raji | Burkitt's Lymphoma | 1.5 | Very High |
| Jurkat | Acute Lymphoblastic Leukemia | 3.6 | Very High |
| MCF-7 | Breast Adenocarcinoma | 15.5 | High |
| KG-1a | Myelomonocytic Leukemia | Not specified | Moderate to Low |
Differential Cytotoxicity against Multidrug-Resistant Cell Lines (HL-60/MX1)
A significant finding is the compound's effectiveness against multidrug-resistant (MDR) cancer cells. nih.gov When tested on the HL-60/MX1 cell line, a subline of HL-60 that exhibits resistance to multiple drugs, this compound showed a significantly higher toxic effect compared to the standard chemotherapeutic agent, etoposide. nih.gov This suggests the compound may have a mechanism of action that circumvents common drug resistance pathways. nih.govnih.gov
Selective Cytotoxicity Profiles Against Normal Human Cells (Peripheral Blood Mononuclear Cells - PBMCs)
In all cytotoxicity experiments, peripheral blood mononuclear cells (PBMCs) were utilized as a control group representing normal hematopoietic cells. nih.gov The use of PBMCs helps in assessing the selective toxicity of the compound, aiming to find agents that are potent against cancer cells while having minimal impact on healthy cells. nih.govnih.gov
Investigations into Cell Cycle Modulation and Apoptotic Mechanisms (e.g., Sub-G1 Arrest)
To understand the mechanism behind its cytotoxicity, the effect of this compound on the cell cycle was investigated. nih.gov Flow cytometry analysis revealed that the compound induces cell cycle arrest at the sub-G1 phase in both Raji and Jurkat cell lines in a dose-dependent manner. nih.gov The accumulation of cells in the sub-G1 phase is a hallmark of apoptosis, or programmed cell death, indicating that the compound likely kills cancer cells by triggering this pathway. nih.govnih.gov
Cell Cycle Modulation by this compound
| Cell Line | Effect | Mechanism |
| Raji | Sub-G1 Phase Arrest | Apoptosis Induction |
| Jurkat | Sub-G1 Phase Arrest | Apoptosis Induction |
Antimicrobial Potential
Furoquinoline alkaloids as a class have demonstrated a range of antimicrobial properties. nih.gov
Antibacterial Activities
Research into the antibacterial effects of various furoquinoline alkaloids has been ongoing. For instance, a study evaluating 33 isoquinoline (B145761) alkaloids, a related class, showed no significant antibacterial effects against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net However, the specific antibacterial spectrum of this compound is an area of continued investigation.
Antifungal Activities
Certain furoquinoline alkaloids have shown promise as antifungal agents. nih.gov A study on various isoquinoline alkaloids revealed significant antifungal activity against Candida albicans at a concentration of 8 µg/ml. researchgate.net Specifically, the furoquinoline alkaloids skimmianine (B1681810), γ-fagarine, and isohaplopine have demonstrated activity against a range of fungal pathogens including Candida albicans, C. tropicali, C. krusei, C. parapsilosis, Saccharomyces cerevisiae, Cryptococcus neoformans, and C. gattii. nih.gov
Antimalarial Activities (Observed in Related Alkaloids)
While direct studies on the antimalarial properties of this compound are not extensively documented, related furoquinoline alkaloids have shown potential in combating the malaria parasite, Plasmodium falciparum. nih.govnih.gov For example, two furoquinoline alkaloids isolated from Melicope moluccana, leptanoine C and haplopine-3,3′-dimethylallyl ether, exhibited antimalarial activity with IC50 values of 0.18 ppm and 2.28 µg/mL, respectively. nih.govresearchgate.net Another study highlighted that a pyran ring in the furoquinoline nucleus can enhance antimalarial activity. nih.gov The investigation of furoquinoline alkaloids from Teclea afzelii also showed partial suppression of parasitic growth. nih.gov
Table 1: Antimalarial Activity of Related Furoquinoline Alkaloids
| Compound | Source | Activity against P. falciparum | Reference |
| Leptanoine C | Melicope moluccana | IC50: 0.18 ppm | nih.govresearchgate.net |
| Haplopine-3,3′-dimethylallyl ether | Melicope moluccana | IC50: 2.28 µg/mL | nih.govresearchgate.net |
| Kokusaginine (B1673745) | Teclea afzelii | Partial suppression | nih.gov |
| Tecleaverdoornine | Teclea afzelii | Partial suppression | nih.gov |
| Maculine | Teclea afzelii | Partial suppression | nih.gov |
| Montrifoline | Teclea afzelii | Partial suppression | nih.gov |
Antiviral Properties (As a Furoquinoline Alkaloid)
Furoquinoline alkaloids are being explored for their potential antiviral effects. nih.gov The mechanisms behind these properties are thought to involve the inhibition of viral replication and other cellular processes essential for viruses. nih.gov
Activity against Hepatitis C Virus (HCV) (Observed in Related Alkaloids)
The global health impact of the Hepatitis C Virus (HCV) has driven research into new antiviral agents, including natural compounds. mdpi.compublichealthinafrica.org While direct evidence for this compound is limited, related furoquinoline alkaloids have shown anti-HCV activity. nih.govresearchgate.net For instance, the furoquinoline alkaloid kokusaginine demonstrated moderate activity against HCV. nih.gov The mechanism of action for some quinoline alkaloids involves inhibiting the replication of the virus. nih.gov
Activity against Human Immunodeficiency Virus Type 1 (HIV-1) (Observed in Related Alkaloids)
The extensive genetic diversity of the Human Immunodeficiency Virus Type 1 (HIV-1) presents a continuous challenge for treatment. nih.gov Research has indicated that various alkaloids possess antiviral properties that could be relevant to combating HIV-1. mdpi.com Cellular immune responses are critical in controlling HIV-1 replication. nih.gov While specific studies on this compound's anti-HIV-1 activity are not prominent, the broader class of alkaloids has been a source of investigation for potential antiviral compounds. mdpi.com
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism through which many pharmacologically active compounds exert their effects. Furoquinoline alkaloids have been investigated for their potential to inhibit various enzymes involved in physiological and pathological processes.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Several furoquinoline alkaloids have demonstrated the ability to inhibit this enzyme.
Notably, skimmianine , a structurally related furoquinoline alkaloid, has been shown to inhibit acetylcholinesterase with a half-maximal inhibitory concentration (IC50) of 8.6 μg/mL. medchemexpress.com This activity suggests that other furoquinoline alkaloids, potentially including this compound, may also possess AChE inhibitory properties. researchgate.netresearchgate.net The inhibition of AChE by these compounds highlights their potential for development as neuroprotective agents. nih.gov
Table 1: Acetylcholinesterase Inhibitory Activity of a Related Furoquinoline Alkaloid
| Compound | IC50 (μg/mL) |
| Skimmianine | 8.6 medchemexpress.com |
This table presents the available data for a closely related compound to indicate the potential activity of this compound.
Cytochrome P450 (CYP) enzymes are a large family of proteins primarily involved in the metabolism of drugs and other foreign compounds in the body. Inhibition of these enzymes can lead to significant drug-drug interactions. While direct studies on this compound's effect on CYP enzymes are not available, research on other furoquinoline alkaloids indicates potential interactions.
For instance, studies on a group of furoquinoline alkaloids, including dictamnine (B190991) , haplopine , γ-fagarine , and skimmianine , have demonstrated their ability to inhibit another class of drug-metabolizing enzymes, UDP-glucuronosyltransferases (UGTs). nih.gov Specifically, γ-fagarine was found to be a potent competitive inhibitor of the UGT1A9 isoform. nih.gov While not CYP enzymes, this finding suggests that furoquinoline alkaloids can interact with drug metabolism pathways.
Furthermore, studies on other classes of alkaloids, such as isoquinoline alkaloids, have shown inhibition of various CYP isoforms, including CYP1A2. mdpi.com Although this data is not directly on furoquinoline alkaloids, it points to the general potential of alkaloid structures to interact with and inhibit CYP enzymes. The potential for furoquinoline alkaloids to be metabolized by and possibly inhibit cytochrome P450 enzymes warrants further investigation to understand their full pharmacological profile.
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Furoquinoline alkaloids have demonstrated notable anti-inflammatory properties in several studies.
Research has shown that furoquinoline alkaloids such as skimmianine , dictamnine , and γ-fagarine can exert anti-inflammatory effects. mdpi.com One of the key mechanisms identified is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. mdpi.com Nitric oxide is a significant pro-inflammatory mediator, and its inhibition is a common target for anti-inflammatory drugs.
Among these, skimmianine was found to be the most potent inhibitor of NO production, with an IC50 value of 7.0 μM. mdpi.com Further studies on skimmianine have revealed that it can also reduce the levels of other pro-inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govnih.gov Dictamnine has also been shown to possess anti-inflammatory properties, reducing the release of pro-inflammatory cytokines. nih.gov Gamma-fagarine (B45102) has also been recognized for its potential in treating inflammatory diseases. thailandmedical.newsnih.gov
These findings strongly suggest that the furoquinoline alkaloid class has significant anti-inflammatory potential, likely through the modulation of key inflammatory pathways.
Table 2: Anti-inflammatory Activity of Related Furoquinoline Alkaloids
| Compound | Activity | IC50 / Effect |
| Skimmianine | Inhibition of LPS-induced NO production in BV2 cells | 7.0 μM mdpi.com |
| Skimmianine | Reduction of PGE2, TNF-α, and IL-6 levels | Significant reduction nih.govnih.gov |
| Dictamnine | Reduction of pro-inflammatory cytokine release | Demonstrated effect nih.gov |
| Gamma-fagarine | Treatment of inflammatory diseases | Recognized potential thailandmedical.newsnih.gov |
This table presents available data for closely related compounds to indicate the potential activity of this compound.
Structure Activity Relationship Sar Studies of 7 Isopentenyloxy Gamma Fagarine and Its Analogues
Correlating Structural Features with Cytotoxic Potency and Selectivity
The cytotoxic profile of 7-isopentenyloxy-gamma-fagarine has been a primary focus of research, with studies revealing its potent effects against a range of cancer cell lines. A key finding is its significant cytotoxicity against Raji (lymphoma) and Jurkat (leukemia) cell lines, with IC50 values of 1.5 and 3.6 μg/mL, respectively. mdpi.com The compound also demonstrates notable activity against the MCF-7 breast cancer cell line, with an IC50 value of 15.5 μg/mL. mdpi.com
SAR studies on the broader class of furoquinoline alkaloids provide valuable context for understanding the activity of this compound. The presence and nature of substituents on the quinoline (B57606) ring system are critical determinants of cytotoxicity. For instance, the isopentenyloxy group at the 7-position of gamma-fagarine (B45102) is a significant contributor to its cytotoxic potency. This is evident when comparing its activity to other furoquinoline alkaloids with different substitution patterns, which often exhibit weaker cytotoxic effects. mdpi.com
While detailed SAR studies on a wide array of synthetic analogues of this compound are not extensively documented in publicly available literature, the existing data on related furoquinolines suggest that modifications to the alkoxy side chain, as well as substitutions on the furan (B31954) and quinoline rings, would likely have a profound impact on both potency and selectivity. The planarity and electron distribution of the furoquinoline core are also thought to play a role in its interaction with biological targets.
Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Raji | Burkitt's Lymphoma | 1.5 | mdpi.com |
| Jurkat | T-cell Leukemia | 3.6 | mdpi.com |
| MCF-7 | Breast Adenocarcinoma | 15.5 | mdpi.com |
SAR Insights for Antimicrobial and Antiviral Effects
The antimicrobial and antiviral properties of furoquinoline alkaloids, including this compound, represent a promising area of investigation. Furoquinolines as a class have demonstrated activity against a spectrum of bacteria and fungi. mdpi.comnih.gov For instance, studies on various furoquinoline alkaloids have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com
In the context of antiviral activity, related furoquinoline alkaloids such as γ-fagarine and kokusaginine (B1673745) have exhibited properties against the Hepatitis C virus (HCV). nih.gov This suggests that the furoquinoline scaffold could be a valuable template for the development of novel antiviral agents. However, specific SAR studies detailing how modifications to the 7-isopentenyloxy group or other parts of the gamma-fagarine structure affect antimicrobial and antiviral potency are limited. It is hypothesized that the lipophilicity and steric bulk of the isopentenyloxy side chain could influence the compound's ability to penetrate microbial cell membranes or interact with viral proteins. Further synthesis and evaluation of analogues are necessary to establish clear SAR trends for these activities.
Mechanistic Elucidation through SAR Analysis
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. General investigations into furoquinoline alkaloids suggest that their cytotoxic effects are often mediated through the induction of apoptosis. biosynth.com The planar, heterocyclic ring system of these compounds allows them to intercalate with DNA, potentially disrupting DNA replication and transcription, and leading to cell cycle arrest and programmed cell death.
While direct mechanistic studies on this compound are not abundant, its mode of action is believed to involve interactions with specific biochemical pathways that regulate cellular processes like apoptosis and inflammation. biosynth.com The structural features identified through SAR as being important for cytotoxicity, such as the isopentenyloxy side chain, are likely key to these molecular interactions. This side chain may enhance binding affinity to target enzymes or receptors, or facilitate passage through cellular membranes to reach intracellular targets. The exploration of derivative compounds holds significant potential in further elucidating these mechanisms and enhancing the pharmacological benefits of this class of alkaloids. nih.gov
Computational and Molecular Modeling Approaches in SAR
In the absence of extensive empirical SAR data from synthetic analogues, computational and molecular modeling techniques offer a powerful alternative for predicting the biological activities of hypothetical derivatives of this compound. Quantitative structure-activity relationship (QSAR) studies on other alkaloid classes have successfully correlated physicochemical properties with biological activity, providing insights for the design of more potent and selective compounds. nih.govnih.gov
For this compound, molecular docking simulations could be employed to predict its binding modes with potential biological targets, such as protein kinases or DNA. nih.govnih.gov Such studies could help to rationalize the observed cytotoxic effects and guide the design of new analogues with improved binding affinities. For example, modeling could explore how variations in the length and branching of the alkoxy chain at the 7-position affect interactions within a target's binding pocket. These in silico approaches, when combined with targeted synthesis and biological evaluation, can significantly accelerate the drug discovery process for this promising natural product.
Biotechnological Production and Metabolic Engineering of 7 Isopentenyloxy Gamma Fagarine
In Vitro Plant Cell and Tissue Culture Systems for Alkaloid Production
The production of alkaloids and other secondary metabolites through in vitro plant cell and tissue culture offers a promising alternative to conventional extraction from whole plants. mdpi.com This technology provides a controlled environment for the consistent and continuous production of desired compounds, independent of geographical and climatic variations.
Establishment and Maintenance of Callus and Shoot Cultures
The foundation of in vitro production lies in the successful establishment and maintenance of callus and shoot cultures. Callus, an undifferentiated mass of plant cells, can be induced from various plant parts, known as explants. plantcelltechnology.comnih.gov The choice of explant is critical, with studies showing that different tissues exhibit varying potentials for callus induction. For instance, leaf explants have been reported to be highly suitable for initiating callus in some species. nih.gov The process begins with the sterilization of explants, which are then placed on a sterile nutrient medium. nih.gov Under the influence of plant growth regulators, cells at the wound sites of the explant begin to proliferate, forming a callus. plantcelltechnology.com
Regular subculturing of the callus onto a fresh medium is essential for its long-term maintenance. plantcelltechnology.com This practice prevents nutrient depletion and the accumulation of toxic byproducts, ensuring the continued viability and growth of the cell mass. plantcelltechnology.com Similarly, shoot cultures can be established and maintained to produce differentiated tissues capable of synthesizing specific compounds.
Optimization of Culture Conditions: Medium Composition, Plant Growth Regulators, and Growth Cycles
The productivity of in vitro cultures is heavily dependent on the optimization of various factors. The composition of the culture medium, particularly the balance of macronutrients, micronutrients, vitamins, and a carbon source like sucrose, plays a pivotal role. plantcelltechnology.com However, the most influential components are the plant growth regulators (PGRs).
The ratio of auxins to cytokinins is a key determinant of the developmental fate of the cultured tissues. plantcelltechnology.com A high auxin-to-cytokinin ratio generally favors root formation, while a low ratio promotes shoot development. plantcelltechnology.com A balanced ratio is often employed to maintain the undifferentiated state of callus cultures. plantcelltechnology.com For instance, a combination of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin, and 6-benzylaminopurine (B1666704) (BAP), a cytokinin, is commonly used to induce and proliferate callus. nih.gov Studies have shown that specific concentrations and combinations of these PGRs can significantly impact the rate of callus induction and biomass accumulation. For example, in one study, a medium containing 0.2 mg/L 2,4-D and 0.2 mg/L NAA (1-Naphthaleneacetic acid) resulted in the highest callus induction rate. scirp.org
The growth cycle of the cultures also needs to be carefully monitored. The growth of callus and suspension cells typically follows a predictable curve, with distinct lag, exponential, stationary, and decline phases. Understanding this cycle is crucial for determining the optimal time for subculturing and for harvesting the biomass or target compounds.
Bioreactor-Based Cultivation for Enhanced Metabolite Accumulation
To scale up the production of plant-derived metabolites, researchers have turned to bioreactor systems. These controlled vessels offer numerous advantages over traditional solid or liquid cultures, including better control over environmental parameters, improved nutrient and gas exchange, and the potential for automation. mdpi.comresearchgate.net
Application of Temporary Immersion Bioreactors
A particularly effective type of bioreactor for plant tissue culture is the temporary immersion system (TIS). mdpi.comresearchgate.net TIS involves the intermittent immersion of the cultured tissues in a liquid nutrient medium, followed by a period of exposure to a gas phase. mdpi.complantcelltechnology.com This cyclic process provides the benefits of a liquid culture, such as efficient nutrient uptake, while mitigating the problems associated with continuous submersion, like hyperhydricity (a physiological disorder characterized by water-logged tissues) and poor aeration. researchgate.netplantcelltechnology.com
The frequency and duration of the immersion cycles can be precisely controlled to optimize the growth and development of the plant tissues and to enhance the production of secondary metabolites. plantcelltechnology.com TIS has been successfully applied to a wide range of medicinal plants for both micropropagation and the production of bioactive compounds. researchgate.net
Comparative Analysis of Production Yields from Different Biotechnological Approaches
The efficiency of metabolite production can vary significantly depending on the biotechnological approach employed. While callus and suspension cultures on semi-solid or in liquid media provide a fundamental platform, bioreactor systems, especially TIS, often lead to higher yields of biomass and target compounds. mdpi.com The enhanced aeration and nutrient mixing in bioreactors create a more uniform and favorable environment for cell growth and metabolism.
Below is a table summarizing the potential advantages of different cultivation methods:
| Cultivation Method | Advantages | Disadvantages |
| Callus/Suspension Culture (Semi-solid/Liquid) | - Basic and widely used- Good for initial research and small-scale production | - Labor-intensive- Potential for nutrient gradients- Lower yields compared to bioreactors |
| Temporary Immersion Bioreactors (TIS) | - Enhanced aeration and nutrient exchange- Reduced hyperhydricity- Potential for automation and scalability- Higher biomass and metabolite yields | - Higher initial setup cost- Requires optimization of immersion cycles |
Metabolic Engineering Strategies for Directed Biosynthesis
Metabolic engineering offers a powerful tool to enhance the production of desired compounds like 7-Isopentenyloxy-gamma-fagarine by manipulating the plant's biosynthetic pathways. mdpi.com This can involve the overexpression of genes encoding key enzymes in the pathway or the downregulation of genes involved in competing pathways.
The biosynthesis of furanocoumarins, the class of compounds to which this compound belongs, involves a series of enzymatic reactions. A key step in this pathway is the conversion of demethylsuberosin (B190953) to marmesin (B225713), catalyzed by the enzyme marmesin synthase, a type of cytochrome P450. nih.gov Identifying and characterizing the genes encoding such enzymes is crucial for targeted metabolic engineering.
Furthermore, understanding the metabolism of furanocoumarins in other organisms can provide insights into potential strategies for modification and detoxification. For example, the fungus Aspergillus niger has been shown to metabolize furanocoumarins through enzymatic activities like ether cleavage. usda.gov While the direct application to plant systems requires further research, these findings open up new avenues for exploring enzymatic modifications to enhance or alter the production of specific furanocoumarin derivatives. The gut microbiome has also been shown to metabolize furanocoumarins, suggesting the involvement of specific enzymes in processes like demethylation and deprenylation. acs.orgnih.gov
By leveraging these biotechnological and metabolic engineering approaches, it is possible to develop robust and efficient systems for the sustainable production of this compound and other valuable plant-derived compounds.
Exogenous Precursor Feeding Strategies (e.g., Phenylalanine) for Production Enhancement
One of the key strategies to bolster the production of secondary metabolites in plant cell and tissue cultures is through the supplementation of the culture medium with biosynthetic precursors. This technique, known as precursor feeding, is based on the principle that the yield of a target compound can be limited by the availability of its foundational building blocks. By supplying an exogenous source of a key precursor, the metabolic flux can be directed more efficiently towards the synthesis of the desired molecule.
Furoquinoline alkaloids, including this compound, are derived from the shikimate pathway. nih.gov This essential metabolic route in plants is responsible for the biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. nih.gov Specifically, the quinoline (B57606) ring structure of these alkaloids originates from anthranilic acid, a derivative of the shikimate pathway, which condenses with a derivative of cinnamic acid. nih.gov Cinnamic acid itself is formed from the deamination of phenylalanine. nih.gov Therefore, L-phenylalanine is a crucial upstream precursor in the biosynthesis of furoquinoline alkaloids.
The conversion of this aromatic amino acid through the shikimate pathway leads to the formation of hydroxycinnamic acids, which are central to the biosynthesis of a wide array of phenolic compounds, including coumarins and alkaloids. nih.gov The feeding of phenylalanine to in vitro cultures has been shown to enhance the production of various phenolic metabolites. nih.gov
While direct studies on the exogenous feeding of precursors for the specific production of this compound are not extensively documented, research on related compounds in the same chemical class and plant family provides valuable insights. A study on agitated shoot cultures of Ruta graveolens, a known producer of furoquinoline alkaloids, investigated the effect of feeding phenylalanine on the accumulation of various secondary metabolites. nih.gov The research demonstrated that while phenylalanine feeding significantly boosted the production of certain phenolic acids, it did not negatively impact the accumulation of furoquinoline alkaloids. nih.gov This suggests that the precursor was effectively utilized in related pathways without detriment to the production of the target alkaloid class.
The table below summarizes the findings from the Ruta graveolens study, illustrating the impact of phenylalanine feeding on the production of various secondary metabolites. This data, while not specific to this compound, provides a strong rationale for exploring phenylalanine as a precursor for enhancing its production in a biotechnological setting.
Table 1: Effect of Phenylalanine Feeding on the Production of Secondary Metabolites in Ruta graveolens Agitated Shoot Cultures
| Compound Class | Specific Metabolites Analyzed | Effect of Phenylalanine Feeding | Reference |
|---|---|---|---|
| Phenolic Acids | Gallic acid, Protocatechuic acid, p-Hydroxybenzoic acid, Syringic acid, p-Coumaric acid, Ferulic acid | Significant increase in production | nih.gov |
| Catechins | Catechin | Significant increase in production | nih.gov |
| Linear Furanocoumarins | Xanthotoxin, Bergapten | No significant effect on accumulation | nih.gov |
| Furoquinoline Alkaloids | Not specified individually | No significant inhibition of production | nih.gov |
This table is based on data reported in the study on Ruta graveolens and serves as an illustrative example for the potential application of precursor feeding for related furoquinoline alkaloids.
The successful application of precursor feeding strategies is dependent on several factors, including the concentration of the precursor, the timing of its addition to the culture, and the specific cell line or culture system being used. phcogrev.comphcogrev.com High concentrations of a precursor can sometimes be toxic to the cells or may inhibit key enzymes in the biosynthetic pathway, leading to a decrease in product yield. Therefore, optimization of the feeding strategy is a critical step in developing a robust biotechnological production platform for this compound.
Future research in this area would involve establishing a reliable in vitro culture system for a plant species known to produce this compound, such as those from the Rutaceae family. nih.gov Subsequently, systematic precursor feeding experiments with phenylalanine and other potential precursors like anthranilic acid could be conducted to determine the optimal conditions for maximizing the yield of this specific furoquinoline alkaloid.
Challenges and Future Research Directions
Comprehensive Elucidation of Molecular Mechanisms of Action
Initial studies suggest that the mode of action of 7-Isopentenyloxy-gamma-fagarine involves the induction of apoptosis and interference with inflammatory pathways. biosynth.com However, the precise molecular targets and the intricacies of the signaling cascades it modulates are yet to be determined. Future research must prioritize the comprehensive elucidation of these mechanisms. A critical area of investigation is its potential interaction with specific enzymes and receptors that are key regulators of cell death and inflammation. biosynth.com Identifying these direct molecular binding partners will be crucial in understanding its bioactivity.
Drawing parallels from its structural analog, γ-fagarine, which has shown antiviral activity by inhibiting virus binding to heparan sulfate (B86663) proteoglycans (HSPG) and affecting lysosome pH, could offer valuable leads. nih.gov Investigating whether this compound shares these or employs other mechanisms is a vital avenue for exploration.
In-depth Studies on Metabolic Fate and Pharmacokinetics
A significant hurdle in the development of this compound is the profound lack of knowledge regarding its metabolic fate and pharmacokinetic profile. nih.gov Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to determining its potential efficacy and safety in a physiological system.
Future research should focus on in-depth pharmacokinetic studies to characterize its bioavailability, half-life, and clearance. Identifying the metabolic pathways and the enzymes responsible for its biotransformation is also critical. Such studies are essential to predict potential drug-drug interactions and to establish a foundation for any subsequent preclinical and clinical development.
Development of Novel Derivatives with Optimized Efficacy, Selectivity, and Reduced Toxicity
While this compound has shown cytotoxic activity, the development of novel derivatives holds the key to enhancing its therapeutic index. targetmol.comcaltagmedsystems.co.uknih.gov Through targeted chemical modifications, it may be possible to improve its efficacy against cancer cells, increase its selectivity towards malignant tissues, and reduce its potential toxicity to healthy cells.
This compound has been utilized as a precursor for the chemical asymmetric synthesis of other alkaloids, such as evoxine (B1671825), anhydroevoxine, and evodine (B150146), demonstrating that its scaffold is amenable to chemical manipulation. targetmol.comcaltagmedsystems.co.uk Future synthetic chemistry efforts should be directed towards creating a library of derivatives. These new compounds would then need to be systematically screened to identify candidates with optimized pharmacological properties.
Advanced Preclinical Research and Potential Clinical Translation
The current body of evidence for the anticancer potential of this compound is primarily based on in vitro studies demonstrating its cytotoxicity against cell lines such as MCF-7 and Jurkat. targetmol.comcaltagmedsystems.co.uk To bridge the gap between laboratory findings and potential clinical applications, advanced preclinical research is essential.
This next phase of research must involve the use of in vivo models, such as animal models of cancer, to evaluate the compound's efficacy and to observe its effects within a complex biological system. These studies will provide critical data on its therapeutic potential and will be a prerequisite for any consideration of clinical translation.
Exploration of Sustainable and Scalable Production Methods
Currently, this compound is primarily obtained through isolation from plant sources. biosynth.com This method presents challenges in terms of sustainability and scalability, as it is dependent on plant availability and can result in low yields. To ensure a reliable and cost-effective supply for extensive research and potential future commercialization, alternative production methods must be explored.
Q & A
Q. What experimental methods are recommended for isolating 7-Isopentenyloxy-gamma-fagarine from plant sources, and how can contamination risks be minimized?
Methodological Answer: Isolation typically involves chromatographic techniques (e.g., HPLC, column chromatography) using polar solvents like methanol or ethyl acetate. To minimize contamination, pre-purification steps such as liquid-liquid partitioning (e.g., hexane-water separation) are critical. Structural confirmation via NMR (¹H and ¹³C) and mass spectrometry (HRMS) is essential to verify purity .
Q. How can researchers validate the stereochemical configuration of this compound, and what analytical tools are most reliable?
Methodological Answer: Chiral resolution via chiral HPLC or circular dichroism (CD) spectroscopy is recommended. X-ray crystallography provides definitive stereochemical evidence, as demonstrated in studies of related furoquinoline alkaloids . Comparative analysis with synthetic enantiomers can further validate configurations.
Q. What standardized protocols exist for assessing the compound’s in vitro bioactivity, particularly in cytotoxicity assays?
Methodological Answer: Use cell lines (e.g., HeLa, MCF-7) with MTT or SRB assays under controlled oxygen levels (5% CO₂). Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility. Normalize data against solvent-only controls to account for solvent-induced cytotoxicity .
Advanced Research Questions
Q. How can conflicting data on the compound’s enzymatic inhibition properties be resolved?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. Perform kinetic studies (e.g., Lineweaver-Burk plots) to compare inhibition constants (Kᵢ) under standardized conditions. Cross-validate results using orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR) .
Q. What strategies are effective for optimizing the asymmetric synthesis of this compound derivatives?
Methodological Answer: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Pd-BINAP complexes) to enhance enantioselectivity. Monitor reaction progress via TLC with chiral stationary phases and optimize solvent systems (e.g., DMF/THF mixtures) to improve yield .
Q. How can researchers investigate the compound’s role in modulating oxidative stress pathways, and what biomarkers should be prioritized?
Methodological Answer: Use transcriptomic (RNA-seq) and proteomic (LC-MS/MS) approaches to identify differentially expressed genes/proteins (e.g., Nrf2, HO-1). Validate findings with qPCR and Western blotting. Measure lipid peroxidation (MDA levels) and antioxidant enzyme activity (SOD, CAT) in cellular models .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer: Perform molecular docking (AutoDock Vina) to predict binding affinities with cytochrome P450 enzymes. Use ADMET predictors (e.g., SwissADME) to estimate bioavailability, blood-brain barrier penetration, and metabolic stability. Validate in silico results with in vitro hepatic microsome assays .
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in bioactivity data for this compound extracts?
Methodological Answer: Implement quality control measures, including chemical fingerprinting (HPLC-DAD) and PCA analysis to identify outlier batches. Use multivariate statistical models (e.g., PLS-DA) to correlate specific alkaloid ratios with bioactivity .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in preclinical studies?
Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals and effect sizes to ensure clinical relevance .
Research Design and Ethical Considerations
Q. How can researchers ensure reproducibility in studies involving this compound, particularly in multi-institutional collaborations?
Methodological Answer: Standardize protocols using platforms like protocols.io . Share raw data (e.g., NMR spectra, assay readouts) in public repositories (e.g., Zenodo). Conduct inter-laboratory validation rounds with blinded samples to identify protocol deviations .
Q. What ethical guidelines apply to the use of animal models in evaluating the compound’s toxicity?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC). Use alternative models (e.g., zebrafish embryos) for preliminary toxicity screening to reduce mammal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
